

Application Notes and Protocols for N-Tosyl-L-alanine Coupling Reactions

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Compound of Interest

Compound Name: **N-Tosyl-L-alanine**

Cat. No.: **B016904**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for various coupling reactions involving **N-Tosyl-L-alanine**. The information is intended to guide researchers in the synthesis of novel peptides, peptidomimetics, and other biologically active molecules.

Amide Bond Formation with N-Tosyl-L-alanine

Amide coupling, or peptide coupling, is a fundamental transformation in the synthesis of peptides and other amide-containing molecules. **N-Tosyl-L-alanine** can be readily coupled with a variety of amines, including amino acid esters, primary and secondary aliphatic amines, and anilines, using standard coupling reagents.

General Protocol for Amide Coupling using EDC/HOBt

A common and efficient method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.

Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask, dissolve **N-Tosyl-L-alanine** (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

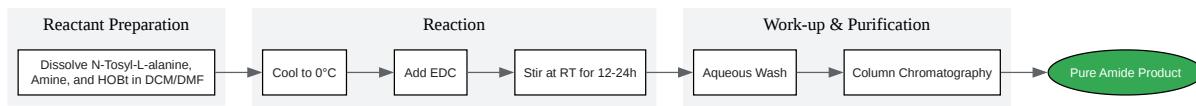
- Additive Addition: Add HOBr (1.1 equivalents) to the solution and stir until it is fully dissolved.
- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
- Coupling Reagent Addition: Slowly add EDC hydrochloride (1.2 equivalents) to the cooled solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, dilute the reaction mixture with the solvent used for the reaction. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Amide Coupling Reactions

The following table summarizes the yields for the coupling of **N-Tosyl-L-alanine** with various amines under the EDC/HOBr conditions described above.

Amine Coupling Partner	Product	Yield (%)
Glycine methyl ester	N-Tosyl-L-alanyl-glycine methyl ester	85-95%
Benzylamine	N-Tosyl-L-alanyl-benzylamine	80-90%
Aniline	N-Tosyl-L-alanyl-aniline	70-85%
Diethylamine	N,N-Diethyl-N'-Tosyl-L-alaninamide	60-75%

Experimental Workflow for Amide Coupling



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Caption: Amide Coupling Workflow

Palladium-Catalyzed Cross-Coupling Reactions

N-Tosyl-L-alanine derivatives can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, to form carbon-carbon bonds. These reactions are powerful tools for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling of β -Bromo-N-Tosyl-L-alanine Derivatives

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. A hypothetical, yet plausible, protocol for the coupling of a β -bromo-N-Tosyl-L-alanine derivative with an arylboronic acid is presented below, based on established procedures for similar substrates.

Experimental Protocol:

- **Reaction Setup:** To a flame-dried Schlenk flask, add β -bromo-N-Tosyl-L-alanine methyl ester (1.0 equivalent), the arylboronic acid (1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), and a base like K_2CO_3 (2.0 equivalents).
- **Solvent Addition:** Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1).
- **Inert Atmosphere:** Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- **Heating:** Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

- Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

The following table provides expected yields for the Suzuki-Miyaura coupling of a hypothetical β -bromo-N-Tosyl-L-alanine methyl ester with various arylboronic acids.

Arylboronic Acid	Expected Product	Expected Yield (%)
Phenylboronic acid	β -Phenyl-N-Tosyl-L-alanine methyl ester	70-85%
4-Methoxyphenylboronic acid	β -(4-Methoxyphenyl)-N-Tosyl-L-alanine methyl ester	75-90%
4-Trifluoromethylphenylboronic acid	β -(4-Trifluoromethylphenyl)-N-Tosyl-L-alanine methyl ester	65-80%

Heck-Mizoroki Coupling of N-Tosyl- α,β -dehydroalanine Derivatives

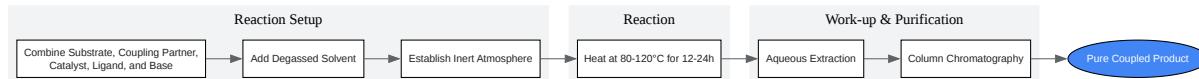
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene. A protocol for the coupling of an aryl iodide with an N-Tosyl- α,β -dehydroalanine derivative is outlined below, adapted from procedures for similar dehydroamino acid systems.[\[1\]](#)[\[2\]](#)

Experimental Protocol:

- Reaction Setup: In a sealed tube, combine the N-Tosyl- α,β -dehydroalanine methyl ester (1.0 equivalent), the aryl iodide (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (5 mol%), a phosphine ligand like PPh_3 (10 mol%), and a base, for example, Et_3N (2.0 equivalents).
- Solvent: Add an anhydrous solvent such as acetonitrile or DMF.

- Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heating: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
- Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
- Purification: Concentrate the filtrate and purify the residue by column chromatography.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling



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Caption: Cross-Coupling Workflow

Product Characterization

The products of **N-Tosyl-L-alanine** coupling reactions can be characterized by standard analytical techniques.

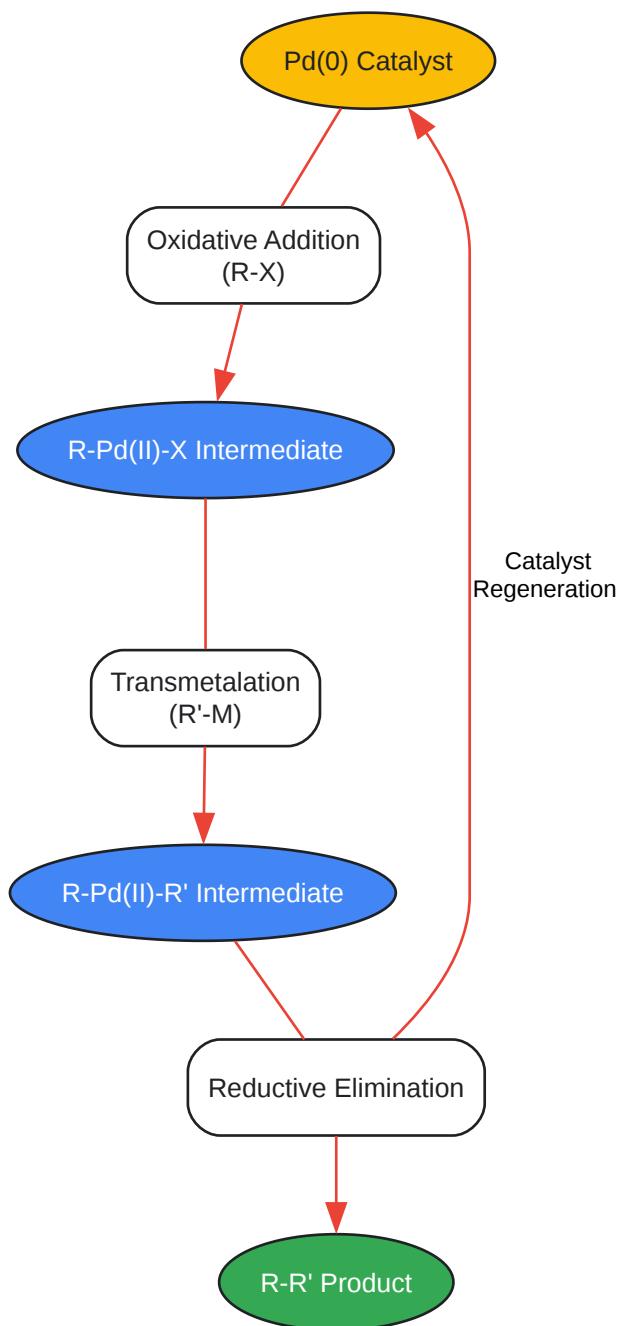
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will confirm the presence of the tosyl group (aromatic signals around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm), the alanine backbone protons, and the protons of the coupled moiety. The coupling constants of the α - and β -protons of the alanine residue can provide information on the stereochemistry.
 - ^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl group of the amide or ester, the carbons of the tosyl group, and the carbons of the coupled

partner.

- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the product, typically observed as the $[M+H]^+$ or $[M+Na]^+$ ion.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
 - The fragmentation pattern in MS/MS experiments can provide structural information. For amides, a common fragmentation is the cleavage of the amide bond.[\[3\]](#)[\[4\]](#)

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a palladium-catalyzed cross-coupling reaction cycle.



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Caption: Palladium Catalysis Cycle

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